molecular formula C16H15N3O2 B12179054 N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide

Cat. No.: B12179054
M. Wt: 281.31 g/mol
InChI Key: VZZCDUBQPRKADU-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel immunotherapies. This indazole-3-carboxamide derivative is designed for research applications aimed at understanding and targeting cancer mechanisms. The core structural motif of this compound, the 2H-indazole-3-carboxamide scaffold, has been identified as a privileged structure in drug discovery. Recent studies have shown that derivatives within this chemical class act as potent antagonists of the prostanoid EP4 receptor, a key mediator in the prostaglandin E2 (PGE2) signaling pathway . Blocking the PGE2/EP4 signaling axis has emerged as a promising immunotherapy strategy, as it can induce robust antitumor immune responses by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity . Systematic exploration of structure-activity relationships (SAR) has established that the specific regiochemistry of the 3-carboxamide linker on the indazole ring is critical for potent biological activity, a finding that underscores the importance of precise molecular design in this series . The primary research value of this compound lies in its potential application for investigating novel treatments for cancers such as colorectal cancer. In pre-clinical models, related 2H-indazole-3-carboxamide antagonists have demonstrated significant tumor growth impairment both as monotherapies and in combination with anti-PD-1 antibodies, highlighting their potential for use in combination immunotherapy regimens . Researchers can utilize this high-purity compound to further explore EP4 receptor biology, immune cell modulation, and the development of new oncological therapeutic strategies. This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use. Researchers should consult the relevant scientific literature for comprehensive pharmacological and safety data before conducting experiments.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C16H15N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h1-8,20H,9-10H2,(H,17,21)(H,18,19)

InChI Key

VZZCDUBQPRKADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Cyclization of o-Haloaryl N-Sulfonylhydrazones

Early routes to 2H-indazole derivatives relied on Cu-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones. For N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide, this method involves:

  • Condensation of 2-bromoacetophenone derivatives with N-sulfonylhydrazines to form hydrazone intermediates.

  • Cyclization using Cu(OAc)₂·H₂O (10 mol%) in DMF at 80°C for 12 hours.

Yields typically range from 65–78%, with electron-withdrawing groups on the aryl ring enhancing reaction rates. A notable limitation is the competing formation of 1H-indazole regioisomers, necessitating chromatographic separation.

Reductive Cyclization Using Organophosphorus Reagents

Organophosphorus-mediated reductive cyclization offers improved regiocontrol for 2H-indazoles. Nazaré et al. demonstrated that 2-nitrobenzaldehydes react with 2-(4-hydroxyphenyl)ethylamine under phospholene oxide/silane conditions to form the indazole core in a one-pot procedure:

2-Nitrobenzaldehyde+H2NCH2CH2(4-HO-C6H4)P-redox2H-Indazole intermediate\text{2-Nitrobenzaldehyde} + \text{H}2\text{NCH}2\text{CH}2(4\text{-HO-C}6\text{H}_4) \xrightarrow{\text{P-redox}} \text{2H-Indazole intermediate}

Key conditions:

  • Catalyst : Hexamethylphosphetane oxide (20 mol%)

  • Reductant : Phenylsilane (3 equiv)

  • Solvent : Toluene at 110°C for 8 hours

  • Yield : 82%

Functionalization of the Indazole Scaffold

Carboxamide Installation via Palladium Catalysis

The carboxamide group at position 3 is introduced through palladium-catalyzed aminocarbonylation. Optimized conditions from serotonin receptor antagonist studies involve:

ParameterValue
Substrate3-Bromo-2H-indazole
Amine Source2-(4-Hydroxyphenyl)ethylamine
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
CO Pressure1 atm
SolventDMF/H₂O (9:1)
Temperature100°C
Yield74%

This method avoids racemization of the chiral amine and exhibits excellent functional group tolerance toward the phenolic -OH group.

Visible-Light-Driven Decarboxylative Coupling

Recent advances employ α-keto acids as acylating agents under photocatalyst-free conditions. The protocol from Wang et al. (2024) achieves C-3 acylation followed by aminolysis:

  • Acylation :

    2H-Indazole+α-Keto Acidhν(420nm)3-Acyl-2H-indazole\text{2H-Indazole} + \text{α-Keto Acid} \xrightarrow{h\nu (420 nm)} \text{3-Acyl-2H-indazole}
    • Conditions : MeCN/HFIP (3:1), N₂ atmosphere, 20 hours

    • Yield : 68–85%

  • Aminolysis :

    3-Acyl Intermediate+2-(4-Hydroxyphenyl)ethylamineEDC/HOBtTarget Compound\text{3-Acyl Intermediate} + \text{2-(4-Hydroxyphenyl)ethylamine} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
    • Coupling Reagents : EDC (1.2 equiv), HOBt (1.5 equiv)

    • Solvent : CH₂Cl₂, 0°C to RT

    • Yield : 91%

Protection-Deprotection Strategies for the Phenolic -OH Group

tert-Butyldimethylsilyl (TBS) Protection

To prevent oxidation during metal-catalyzed steps, the phenolic -OH is protected as its TBS ether:

  • Protection :

    4-HO-C6H4CH2CH2NH2+TBSClImidazoleTBS-O-C6H4CH2CH2NH24\text{-HO-C}_6\text{H}_4\text{CH}_2\text{CH}_2\text{NH}_2 + \text{TBSCl} \xrightarrow{\text{Imidazole}} \text{TBS-O-C}_6\text{H}_4\text{CH}_2\text{CH}_2\text{NH}_2
    • Yield : 95%

  • Global Deprotection :
    Post-synthesis, the TBS group is removed using TBAF in THF (0°C, 1 hour), restoring the phenolic -OH with >99% fidelity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)RegioselectivityScalability
Cu-Catalyzed Cyclization65–7892–95ModerateLimited
Organophosphorus Redox8298HighPilot-scale
Pd-Aminocarbonylation7497ExcellentIndustrial
Photochemical Acylation8599CompleteLab-scale

The photochemical route, while efficient, requires specialized equipment, making Pd-mediated methods more practical for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide derivatives as effective anticancer agents. For example, a derivative identified as compound 14 exhibited significant antagonistic activity against the EP4 receptor, which is implicated in colorectal cancer. In vitro assays demonstrated that this compound could inhibit tumor growth by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity, showcasing its potential for immunotherapy applications in cancer treatment .

Case Study: EP4 Receptor Antagonism

  • Compound : this compound (as a derivative)
  • Target : EP4 receptor
  • Outcome : Significant inhibition of tumor growth in syngeneic colon cancer models.
  • Mechanism : Enhances immune response through CD8+ T cells.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. The indazole scaffold is known for its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Studies indicate that the incorporation of the hydroxyl group enhances the compound's efficacy in reducing inflammation-related gene expression in macrophages .

Data Table: Anti-inflammatory Activity

CompoundInflammatory MarkerEffect
14IL-6Decreased
14TNF-alphaDecreased
14COX-2Inhibition

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies help identify how effectively the compound can interact with proteins associated with diseases such as cancer and inflammation.

Findings from Docking Studies

  • Target Proteins : Various kinases and receptors involved in cancer pathways.
  • Binding Energy : High binding affinity observed for several targets, indicating potential for therapeutic development.
  • Software Used : AutoDock Vina and GAUSSIAN for computational analysis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the indazole core and phenolic side chains have been systematically studied to enhance potency and selectivity against targeted receptors.

Summary of SAR Findings

  • Substituents on the indazole ring significantly affect biological activity.
  • Hydroxyl groups increase solubility and bioavailability.
  • Variations in side chains lead to differential receptor selectivity.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features, synthesis methods, and biological activities of N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide and related compounds:

Compound Name Core Structure Key Substituents Synthesis Method Biological Relevance Source
This compound Indazole + carboxamide 2-(4-Hydroxyphenyl)ethyl group Likely via carbodiimide-mediated coupling Hypothesized receptor modulation -
N-[2-(4-Hydroxyphenyl)ethyl]-4-methyl-2-oxopentanamide (4c) α-Ketopentanamide 4-Methyl group, α-keto functionality Oxidation of precursor 5c using Jones reagent Matches ant-derived α-ketotyramides
Schiff base ligand (3-((2-((1-(4-hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(p-tolyl)butanamide) Schiff base + metal complexes Hydroxyphenyl, iminoethyl, p-tolyl groups Condensation of aldehydes and amines Anticancer, larvicidal (via Mn/Fe/Co/Ni/Zn complexes)
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide Benzo[a]carbazole + carboxamide 4-Chlorophenyl, hydroxyl group Unspecified Potential anticancer (structural analogy)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide Triazole + indazole Chlorophenyl, methylphenyl, sulfanyl Unspecified Unreported (structural diversity)

Key Observations:

Structural Diversity: The target compound’s indazole core distinguishes it from aliphatic amides (e.g., 4c) and Schiff base ligands. Substituent Effects: The 4-hydroxyphenylethyl group contrasts with chlorophenyl () or triazole-thioether moieties (). Hydroxyl groups improve hydrophilicity, whereas chlorophenyl groups enhance lipophilicity, affecting pharmacokinetics .

Synthesis Strategies: Tyramine-derived amides () are synthesized via acid-amine coupling or oxidation (e.g., Jones reagent for α-keto derivatives). The target compound likely follows similar protocols, substituting pentanoic acid derivatives with indazole-3-carboxylic acid . Schiff base ligands () require condensation reactions, emphasizing the role of metal coordination in bioactivity—a feature absent in the target compound .

Biological Implications: Ant-Derived α-Ketotyramides (4c): These compounds exhibit species-specific signaling, suggesting the target compound’s hydroxyphenyl-ethylamide motif may also interact with biological receptors, albeit in different contexts . Anticancer Potential: While the Schiff base ligand shows anticancer activity via metal complexes, the target compound’s indazole moiety is a known pharmacophore in kinase inhibitors (e.g., Pazopanib), implying possible overlapping therapeutic applications .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound C₁₆H₁₅N₃O₂ 281.31 2.1 2 (OH, NH) 3 (O, N)
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide C₂₃H₁₅ClN₂O₂ 398.83 4.5 2 (OH, NH) 3 (O, N)
Schiff base ligand () C₂₀H₂₂N₃O₂ 336.41 3.8 1 (NH) 4 (O, N)

Critical Analysis and Limitations

  • Evidence Gaps : Direct pharmacological data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred bioactivity.
  • Methodological Consistency : While NMR and MS are standard for characterization (–2), advanced techniques (e.g., X-ray crystallography) are missing, limiting conformational insights.
  • Diverse Applications: Ant-derived compounds () highlight ecological roles, whereas Schiff base complexes () focus on therapeutic uses.

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its indazole core and hydroxyphenyl substituent, exhibits a range of biological properties that may be harnessed for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{18}N_{2}O_{2}, with a molecular weight of approximately 281.31 g/mol. The compound features:

  • Indazole Ring : A bicyclic structure that contributes to its chemical stability and potential interactions with biological targets.
  • Hydroxyphenyl Group : This functional group is associated with antioxidant properties.
  • Carboxamide Functionality : Enhances solubility and bioavailability, making it a promising candidate for drug development.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits significant antioxidant properties. It appears to modulate enzyme activities involved in oxidative stress pathways, potentially reducing cellular damage caused by reactive oxygen species (ROS) . This activity is crucial in the context of diseases where oxidative stress plays a pivotal role, such as neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, as indicated by its ability to influence inflammatory pathways. By inhibiting pro-inflammatory cytokines and enzymes, it could serve as a therapeutic agent for conditions characterized by chronic inflammation .

Anticancer Potential

Molecular docking studies have shown that this compound interacts with specific protein targets associated with cancer progression. For instance, it has demonstrated promising binding affinities with proteins related to renal cancer, suggesting its potential as an anticancer agent .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Activity : In vitro assays have indicated that derivatives of indazole compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). For example, related compounds in the indazole series have shown IC50 values ranging from 0.64 µM to 5.10 µM against these cell lines .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural features in enhancing biological activity. The presence of both hydroxy and ethyl groups in this compound may improve its solubility and interaction with biological targets compared to other similar compounds .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundHydroxyphenyl group, ethyl side chainAntioxidant, anti-inflammatory, anticancer
N-(4-hydroxyphenyl)-indazole-3-carboxamideHydroxy group presentModerate activity; lacks ethyl chain
N-(2-methylphenyl)-indazole-3-carboxamideMethyl substitution on phenylDifferent electronic properties; varied activity

Q & A

Q. What are the recommended methodologies for synthesizing N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide with high purity and yield?

Synthesis typically involves multi-step pathways, starting with the functionalization of the indazole core. A common strategy includes:

  • Step 1 : Coupling 2H-indazole-3-carboxylic acid with a protected 2-(4-hydroxyphenyl)ethylamine derivative using carbodiimide-based reagents (e.g., EDC or DCC) to form the amide bond .
  • Step 2 : Deprotection of hydroxyl groups under mild acidic or basic conditions to avoid side reactions.
  • Critical parameters : Reaction temperature (often 0–25°C for coupling), solvent choice (e.g., DMF or DCM for solubility), and catalyst use (e.g., DMAP for acyl transfer). Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms the amide bond (δ ~8.0 ppm for CONH) and aromatic protons (δ 6.5–7.8 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the indazole and phenolic regions .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 322.1445 for C16H15N3O2).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .

Q. How should researchers evaluate the compound’s stability under varying pH and oxidative conditions?

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. The phenolic hydroxyl group may undergo ionization or oxidation at alkaline pH .
  • Oxidative Stability : Expose to H2O2 or radical initiators (e.g., AIBN) and track decomposition kinetics. Antioxidant additives (e.g., BHT) can mitigate instability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration). Validate activity via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
  • Data Normalization : Normalize results to internal controls (e.g., housekeeping genes in qPCR) and report IC50/EC50 values with 95% confidence intervals. Cross-validate findings using structurally analogous compounds .

Q. What strategies are effective in elucidating the molecular targets of this compound in cellular systems?

  • Target Deconvolution : Employ affinity chromatography with a biotinylated derivative to pull down binding proteins. Validate candidates via siRNA knockdown or CRISPR-Cas9 gene editing .
  • Computational Docking : Use molecular dynamics simulations to predict interactions with kinases or GPCRs. Prioritize targets with high docking scores (e.g., ΔG < −8 kcal/mol) for experimental validation .

Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Prodrug Design : Mask phenolic hydroxyl groups with acetyl or PEGylated moieties to enhance solubility and reduce first-pass metabolism .
  • Metabolic Profiling : Incubate with liver microsomes and identify metabolites via LC-MS/MS. Modify labile sites (e.g., methylene groups) to block CYP450-mediated oxidation .

Methodological Considerations for Data Contradictions

  • Batch Variability : Ensure synthetic reproducibility by documenting reaction conditions (e.g., solvent lot numbers, humidity). Characterize each batch via NMR and HRMS .
  • Biological Replicates : Use ≥3 independent experiments with technical triplicates. Apply statistical tests (e.g., ANOVA with Tukey’s post hoc) to assess significance .

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